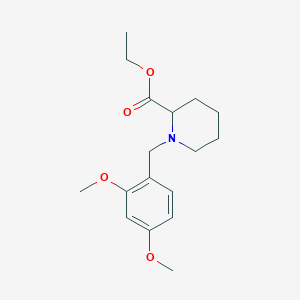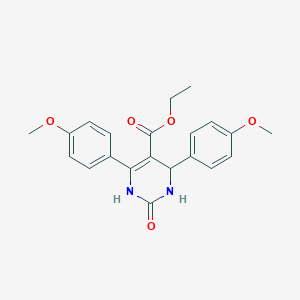![molecular formula C16H15N3O3S B5068947 N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B5068947.png)
N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent.
Mécanisme D'action
N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide binds to the hydrophobic pocket of MDM2, preventing it from interacting with p53 and promoting its degradation. This leads to an increase in the levels of p53, which can then activate downstream target genes involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent anticancer activity in vitro and in vivo, with selectivity for cancer cells over normal cells. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition to its anticancer effects, this compound has been shown to have anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide has several advantages as a research tool, including its specificity for MDM2 and its ability to activate p53. However, it also has some limitations, such as its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide. One area of interest is the development of more potent and selective MDM2 inhibitors, which could have improved therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help guide patient selection in clinical trials. Finally, there is interest in exploring the potential of this compound in combination with other anticancer agents, such as immunotherapy, to further enhance its therapeutic efficacy.
Méthodes De Synthèse
N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2-methylbenzenesulfonamide with 1H-indole-3-carboxylic acid, followed by the introduction of an amino group through a coupling reaction with 2-methylphenylamine. The resulting compound is then treated with trifluoroacetic acid to remove the protecting group and yield this compound.
Applications De Recherche Scientifique
N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of the transcription factor MDM2, which is overexpressed in many types of cancer and plays a key role in promoting tumor growth and survival. By inhibiting MDM2, this compound can activate the tumor suppressor protein p53, which is often mutated or inactivated in cancer cells. This activation of p53 can lead to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)sulfamoyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-6-2-4-8-14(11)18-23(21,22)19-16(20)13-10-17-15-9-5-3-7-12(13)15/h2-10,17-18H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMNGTQMIWOGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(ethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5068867.png)
![N-(3,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5068881.png)
![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine trifluoroacetate](/img/structure/B5068883.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5068889.png)

![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one](/img/structure/B5068917.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5068920.png)
![(3-furylmethyl)({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5068923.png)
![1-(cyclohexylmethyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5068932.png)
![2-hydroxy-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5068935.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5068939.png)
![1-[4-(4-bromophenoxy)butyl]-4-methylpiperazine oxalate](/img/structure/B5068946.png)
![N-[1-(1-cyclohexyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5068955.png)
